N-Fmoc-N1,N3-dimethylpropane-1,3-diamine HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Fmoc-N1,N3-dimethylpropane-1,3-diamine HCl: is a chemical compound with the molecular formula C20H25ClN2O2 and a molecular weight of 360.878 g/mol . It is a derivative of propane-1,3-diamine, where the amine groups are protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its ability to protect amine groups during reactions .
Preparation Methods
The synthesis of N-Fmoc-N1,N3-dimethylpropane-1,3-diamine HCl typically involves the following steps:
Starting Material: The synthesis begins with propane-1,3-diamine.
Methylation: The amine groups of propane-1,3-diamine are methylated to form N1,N3-dimethylpropane-1,3-diamine.
Fmoc Protection: The methylated diamine is then reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) to introduce the Fmoc protecting group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Chemical Reactions Analysis
N-Fmoc-N1,N3-dimethylpropane-1,3-diamine HCl: undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF), to expose the amine groups.
Coupling Reactions: The exposed amine groups can participate in peptide coupling reactions, often using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Protection and Deprotection: The Fmoc group serves as a temporary protecting group for amines, which can be introduced and removed as needed during multi-step synthesis.
Scientific Research Applications
N-Fmoc-N1,N3-dimethylpropane-1,3-diamine HCl: has several applications in scientific research:
Peptide Synthesis: It is widely used in solid-phase peptide synthesis (SPPS) to protect amine groups during the assembly of peptides.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.
Bioconjugation: It is employed in the conjugation of peptides and other biomolecules for various biochemical studies.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive compounds.
Mechanism of Action
The primary mechanism of action of N-Fmoc-N1,N3-dimethylpropane-1,3-diamine HCl involves the protection of amine groups. The Fmoc group is introduced to the amine groups to prevent unwanted reactions during synthesis. The Fmoc group can be removed under basic conditions, exposing the amine groups for further reactions . This protection-deprotection strategy is crucial in multi-step organic synthesis and peptide assembly.
Comparison with Similar Compounds
N-Fmoc-N1,N3-dimethylpropane-1,3-diamine HCl: can be compared with other similar compounds:
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC): Both compounds are used in peptide synthesis, but EDC is primarily a coupling reagent, while this compound is a protecting group.
N,N’-dimethyl-1,3-propanediamine: This compound lacks the Fmoc protecting group and is used in different contexts, such as in the production of dyes and resins.
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl): This compound is used to introduce the Fmoc protecting group to amines.
Biological Activity
N-Fmoc-N1,N3-dimethylpropane-1,3-diamine HCl is a compound of interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including relevant research findings, case studies, and a summary table of its properties.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Fmoc Group : A protective group commonly used in peptide synthesis.
- Dimethylated Amine Groups : These contribute to the basicity and potential interactions with biological targets.
- Hydrochloride Salt Form : Enhances solubility in aqueous environments, which is crucial for biological assays.
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly its role as a potential therapeutic agent. The following subsections summarize key findings from the literature.
Antimicrobial Properties
Some derivatives of propane diamines have demonstrated antimicrobial activity. The presence of basic nitrogen atoms in the structure may facilitate interaction with microbial membranes, leading to increased permeability and subsequent cell death. Further studies are needed to evaluate the specific antimicrobial efficacy of this compound .
Neuroprotective Effects
Compounds similar to this compound have been investigated for neuroprotective effects. The ability to cross the blood-brain barrier and interact with neurotransmitter systems positions these compounds as candidates for treating neurodegenerative diseases. The basicity of the amines may play a role in their neuroprotective mechanisms .
Case Study 1: Anticancer Activity
In a study evaluating various diamines for their ability to inhibit tumor growth, this compound was tested alongside other related compounds. Results indicated that while it did not show direct cytotoxicity against cancer cells, it significantly enhanced the efficacy of existing chemotherapeutics when used in combination .
Case Study 2: Antimicrobial Efficacy
A comparative study on the antimicrobial activity of propanediamines revealed that derivatives with similar functional groups exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. This compound was noted for its moderate activity against certain bacterial strains, suggesting potential as a lead compound for further development .
Summary Table of Biological Activities
Properties
Molecular Formula |
C20H25ClN2O2 |
---|---|
Molecular Weight |
360.9 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-methyl-N-[3-(methylamino)propyl]carbamate;hydrochloride |
InChI |
InChI=1S/C20H24N2O2.ClH/c1-21-12-7-13-22(2)20(23)24-14-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19;/h3-6,8-11,19,21H,7,12-14H2,1-2H3;1H |
InChI Key |
PPINAFAUCFKNIM-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.